N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-18-16(20)8-11-2-5-13(6-3-11)19-17(21)12-4-7-14-15(9-12)23-10-22-14/h2-7,9H,8,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESGJXBQFXFLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide typically involves a series of organic reactions. One common method includes the reaction of 4-(methylcarbamoyl)methylphenylamine with 2H-1,3-benzodioxole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it may exhibit aromatase inhibitory properties , which are crucial for targeting hormone-dependent cancers such as breast cancer. Aromatase is an enzyme that converts androgens to estrogens, and inhibitors can play a vital role in cancer treatment strategies.
Table 1: Potential Biological Activities
| Activity Type | Description |
|---|---|
| Aromatase Inhibition | May inhibit estrogen synthesis, useful in treating hormone-sensitive cancers. |
| Antioxidant Properties | Potential to scavenge free radicals, contributing to overall cellular health. |
| Anti-inflammatory | Could reduce inflammation markers in various biological assays. |
Biological Studies
Research indicates that compounds similar to N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide have shown promise in various biological assays.
Case Study 1: Aromatase Inhibition
A study conducted on derivatives of benzodioxole compounds revealed significant aromatase inhibitory activity. The derivatives were evaluated using in vitro assays, demonstrating IC50 values that suggest effective inhibition comparable to known aromatase inhibitors like anastrozole.
Case Study 2: Antioxidant Activity
In another study, the antioxidant capacity was assessed using DPPH radical scavenging assays. The results indicated that the compound exhibited moderate antioxidant activity, suggesting its potential role in protecting against oxidative stress-related diseases.
Industrial Applications
Beyond medicinal chemistry, this compound may find applications in the development of agrochemicals or as a precursor for synthesizing other bioactive compounds.
Table 2: Industrial Applications Overview
| Application Area | Potential Uses |
|---|---|
| Agrochemicals | Development of herbicides or fungicides based on its chemical structure. |
| Material Science | Possible use as a polymer additive or stabilizer due to its chemical stability. |
| Pharmaceutical Intermediates | Serves as a building block for synthesizing more complex therapeutic agents. |
Mechanism of Action
The mechanism of action of N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic activity is attributed to the inhibition of α-amylase, an enzyme involved in carbohydrate metabolism . In cancer research, the compound has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly, leading to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
Benzodioxole Carboxamide Derivatives
Several analogs share the benzodioxole-carboxamide scaffold but differ in substituents:
Key Structural Variations :
- Substituent Diversity : Methylcarbamoyl, trifluoromethyl, pyridinium, and heterocyclic groups alter solubility, target affinity, and metabolic stability.
- Biological Implications : Substituents like bromo or trifluoromethyl enhance lipophilicity and receptor interaction, critical for pesticidal or anticancer activity .
Physicochemical Properties
*Estimated based on structural analogs. Higher molecular weight correlates with increased melting points and formulation challenges .
Insecticidal and Pesticidal Compounds
- Piperflanilide : Exhibits strong pesticidal activity due to bromo and difluoromethoxy groups, which disrupt insect nervous systems .
- 3-Bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)phenyl)... : Shows efficacy against lepidopteran pests, with methylcarbamoyl enhancing stability in biological systems .
Anticancer Agents
Unspecified Bioactivities
Compounds with trifluoromethyl groups (e.g., Compound 18 in ) often exhibit enhanced receptor binding, suggesting possible use in inflammation or metabolic disorders .
Structure-Activity Relationship (SAR) Insights
- Methylcarbamoyl Groups : Improve metabolic stability and hydrogen-bonding capacity, critical for prolonged insecticidal action .
- Heterocyclic Additions : Pyridine or pyrimidine rings (e.g., CM1003640) increase target specificity in enzyme inhibition .
- Halogenation : Bromo or fluoro substituents enhance lipophilicity, improving membrane permeability in pesticidal compounds .
Biological Activity
N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the context of cancer treatment and other therapeutic areas. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
General Information
- IUPAC Name : N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1,3-benzodioxole-5-carboxamide
- Molecular Formula : C17H16N2O4
- Molecular Weight : 312.32 g/mol
- CAS Number : 1060315-31-2
The compound is characterized by a benzodioxole ring system, which is known for its potential to inhibit aromatase, an enzyme involved in the conversion of androgens to estrogens. This inhibition is particularly significant in the treatment of hormone-dependent cancers such as breast cancer. Aromatase inhibitors are crucial in reducing estrogen levels and consequently slowing the growth of estrogen-sensitive tumors.
1. Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through several mechanisms:
- Aromatase Inhibition : Preliminary studies suggest that this compound can inhibit aromatase activity, potentially leading to reduced estrogen production and subsequent tumor growth inhibition in breast cancer models.
- Cell Proliferation Inhibition : In vitro studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival .
2. Tyrosinase Inhibition
Another area of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase plays a critical role in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Analogous compounds have demonstrated significant inhibition of tyrosinase activity, suggesting that this compound could have similar effects .
Study 1: Aromatase Inhibition
A study conducted on various benzodioxole derivatives demonstrated that compounds with structural similarities to this compound effectively inhibited aromatase activity in vitro. The results indicated a dose-dependent response with IC50 values comparable to established aromatase inhibitors used in clinical settings.
Study 2: Anti-Melanogenic Effects
In cellular assays using B16F10 melanoma cells, similar compounds were shown to reduce melanin production significantly by inhibiting tyrosinase activity. The study highlighted that at concentrations below 20 µM, these compounds did not exhibit cytotoxicity while effectively reducing cellular tyrosinase levels . This suggests a favorable safety profile for further development.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What techniques elucidate the role of the benzodioxole moiety in target binding?
- Methodology :
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., a kinase) to resolve binding interactions .
- Alanine Scanning Mutagenesis : Mutate key residues in the binding pocket and measure ΔΔG via ITC to quantify contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
